![molecular formula C15H14ClNO2S B2567936 N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339097-83-5](/img/structure/B2567936.png)
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has been studied within the scope of synthetic organic chemistry, particularly focusing on the development of chemoselective N-acylation reagents. Researchers have developed various N-acyl-N-(aryl) acetamide compounds demonstrating improved chemoselectivity compared to existing N-acylation reagents. These compounds, including N-acetyl-N-(2-trifluoromethylphenyl)acetamide and N-benzoyl-(2-chlorophenyl)benzamide, show potential in synthetic organic applications due to their selective reactivity. Additionally, studies have explored the axial chirality of N-acyl-N-(aryl) acetamides, revealing insights into the stability and electronic effects on racemization. The development of chiral ligands featuring a N-Ar prochiral axis for asymmetric catalysis further highlights the utility of such compounds in synthetic organic chemistry, with some ligands achieving up to 99% ee in palladium-catalyzed asymmetric allylic substitutions (Kondo & Murakami, 2001).
Environmental Contaminant Research
The compound's analogs and related chlorophenyl and methoxyphenyl compounds have been investigated for their environmental impact and behavior as contaminants. Studies have focused on the degradation pathways, environmental persistence, and toxic effects of such compounds in aquatic environments. Chlorophenols, a related group of compounds, are known for their toxicity and potential for bioaccumulation, leading to significant environmental concerns. Research has examined the mechanisms of degradation and removal of chlorophenols and acetophenones, shedding light on potential environmental risks and remediation strategies. This includes assessing the efficiency of adsorption, advanced oxidation processes, and the role of zero-valent iron in the dechlorination and degradation of chlorinated phenols. Such studies are crucial for understanding the fate of these compounds in the environment and developing effective removal techniques to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011).
Pharmacological Effects and Drug Development
Research into compounds structurally related to N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide has explored their pharmacological applications, including their use in developing new anticancer drugs with high tumor specificity and reduced toxicity to normal cells. These studies are part of broader efforts to identify and synthesize novel compounds with improved therapeutic profiles for various medical conditions. The pharmacological research emphasizes the importance of structural modifications to enhance drug efficacy and safety, contributing valuable insights into drug design and development processes (Sugita et al., 2017).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTNIIXEZGCJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)
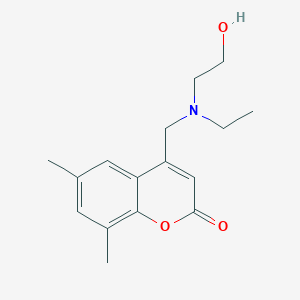
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)
![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)


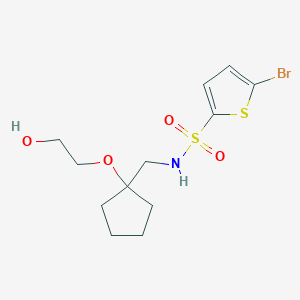
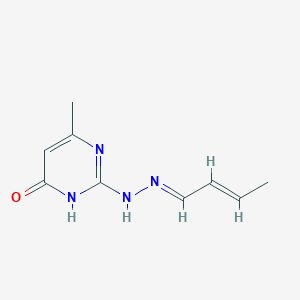
![3-[(4-chlorophenyl)amino]-2-phenyl-1H-inden-1-one](/img/structure/B2567870.png)
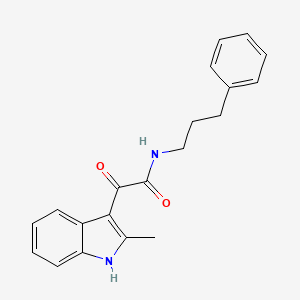
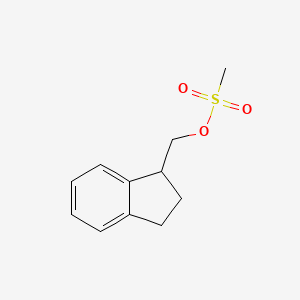
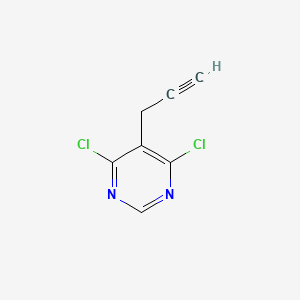
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2567876.png)